

PQR626: A Deep Dive into its PI3K Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, orally available, and brain-penetrant mTOR kinase inhibitor that has demonstrated significant therapeutic potential in neurological disorders.[1] Its efficacy is intrinsically linked to its selectivity profile, particularly concerning the closely related phosphoinositide 3-kinases (PI3Ks). Understanding the nuances of **PQR626**'s interactions with PI3K isoforms is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a comprehensive overview of the selectivity profile of **PQR626** over the PI3K family, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of **PQR626** for mTOR over the four Class I PI3K isoforms (α , β , γ , and δ) has been rigorously quantified through in vitro binding assays. The dissociation constant (Kd), a measure of binding affinity, serves as a key metric for this assessment. A lower Kd value indicates a higher binding affinity.



Target	Dissociation Constant (Kd) [nM]
mTOR	4.7 ± 0.8
ΡΙ3Κα (p110α)	1600 ± 3.5
ΡΙ3Κβ (p110β)	11000 ± 2121
ΡΙ3Κγ (p110γ)	16000 ± 1414
ΡΙ3Κδ (p110δ)	>30000
Data sourced from Borsari et al., J. Med. Chem. 2020.[2]	

As the data clearly indicates, **PQR626** exhibits a remarkable selectivity for mTOR over all Class I PI3K isoforms. The most sensitive PI3K isoform, PI3Kα, is bound with an affinity approximately 340-fold weaker than that of mTOR. This high degree of selectivity is a crucial attribute of **PQR626**, minimizing the potential for off-target effects mediated by PI3K inhibition.

In a broader assessment of kinase selectivity, **PQR626** was profiled against a panel of over 400 kinases in a DiscoverX scanMAX kinase assay.[3] At a concentration of 10 μ M, **PQR626** demonstrated negligible binding to the vast majority of these protein kinases, underscoring its high specificity for its intended target.[3]

Cellular Activity Profile

The functional consequence of **PQR626**'s selectivity is evident in its cellular activity. The inhibitory effect of **PQR626** on the PI3K/mTOR signaling pathway was assessed by measuring the phosphorylation levels of key downstream effectors, protein kinase B (PKB/Akt) and ribosomal protein S6, in A2058 melanoma cells.

Cellular Endpoint	IC50 [nM]
pPKB/Akt (Ser473)	96 ± 24
pS6 (Ser235/236)	71 ± 14
Data sourced from Borsari et al., J. Med. Chem. 2020.[3]	



The IC50 values demonstrate that **PQR626** effectively inhibits the mTORC1 and mTORC2 arms of the pathway, as indicated by the reduction in phosphorylation of S6 and Akt, respectively.

Experimental Protocols In Vitro Kinase Binding Assay (DiscoverX scanMAX)

The determination of the dissociation constants (Kd) for **PQR626** against mTOR and PI3K isoforms was performed using the DiscoverX scanMAX technology.[2][3] This is a competitive binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.

Methodology:

- Kinase-tagged Phage Production: Kinase-tagged T7 phage strains were produced by infecting E. coli host cells. The resulting lysates containing the kinases were then purified.[3]
- Immobilization: The kinase targets were immobilized on a solid support.
- Competitive Binding: A fixed concentration of a biotinylated ligand with known affinity for the kinase's ATP-binding site was added along with varying concentrations of the test compound (PQR626).
- Detection: The amount of biotinylated ligand bound to the kinase was quantified using a streptavidin-conjugated detection reagent.
- Data Analysis: The dose-response curves were generated, and the Kd values were
 calculated using the Hill equation. The experiments were performed as technical duplicates
 with 11-point threefold serial dilutions of PQR626.[2][3]

Cellular Inhibition Assay (In-Cell Western)

The cellular potency of **PQR626** was determined by measuring the inhibition of phosphorylation of Akt and S6 in A2058 melanoma cells using an in-cell Western assay.[3]

Methodology:

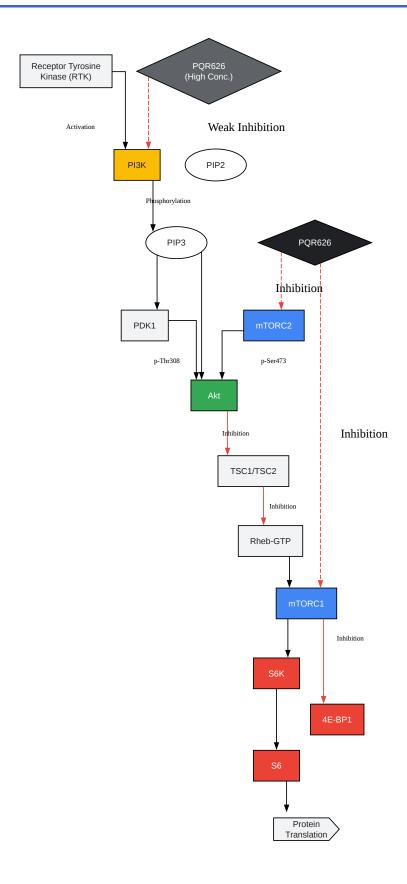


- Cell Culture and Treatment: A2058 melanoma cells were cultured under standard conditions and then treated with a serial dilution of PQR626 for a specified duration.
- Cell Lysis and Fixation: After treatment, the cells were lysed and the proteins were fixed within the wells of the microplate.
- Immunostaining: The fixed cells were incubated with primary antibodies specific for the phosphorylated forms of Akt (Ser473) and S6 (Ser235/236), as well as antibodies for total protein as a loading control.
- Secondary Antibody Incubation: The cells were then incubated with species-specific secondary antibodies conjugated to fluorescent dyes.
- Detection and Analysis: The fluorescence intensity in each well was measured using a plate reader. The IC50 values were calculated from the resulting dose-response curves based on a 7- or 11-point 1:2 serial dilution, with each concentration measured in independent triplicates or duplicates.[3]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of **PQR626**'s activity, the following diagrams visualize the PI3K/mTOR signaling pathway and the experimental workflows.

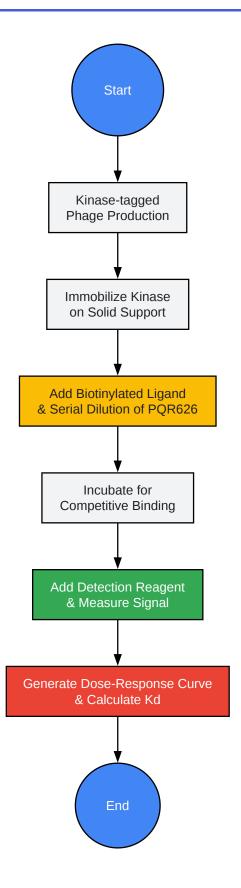




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Caption: Simplified PI3K/mTOR signaling pathway showing inhibition points of PQR626.

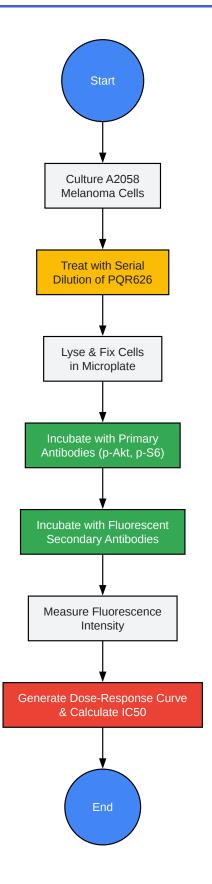




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Caption: Workflow for the in vitro kinase binding assay (DiscoverX scanMAX).





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Caption: Workflow for the in-cell Western assay to determine cellular potency.



Conclusion

PQR626 is a highly selective mTOR inhibitor with minimal activity against the Class I PI3K isoforms. This selectivity is a key feature that distinguishes it from pan-PI3K/mTOR inhibitors and is critical for its favorable therapeutic profile, particularly in the context of neurological disorders where precise target engagement is paramount. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of **PQR626**. The high-contrast visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the key concepts.

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References

- 1. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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